

Technical Guide on the Solubility of 4,5-Dibromopyridazin-3(2H)-one

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Compound of Interest

Compound Name: 4,5-Dibromopyridazin-3(2h)-one

Cat. No.: B1296910

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Introduction

4,5-Dibromopyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone class. Structurally, it features a pyridazine ring substituted with two bromine atoms and a carbonyl group. This compound serves as a valuable synthetic intermediate and building block in the pharmaceutical industry for the development of new drugs and fine chemicals.[1][2][3] The solubility of such intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification, formulation, and, ultimately, the bioavailability of the final active pharmaceutical ingredient (API).[4]

While specific, publicly available quantitative solubility data for **4,5-Dibromopyridazin-3(2H)-one** is limited, this guide provides a comprehensive technical overview by leveraging data from closely related pyridazinone derivatives and outlining standard experimental methodologies for solubility determination. The principles and data presented herein offer a robust framework for researchers working with this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of **4,5-Dibromopyridazin-3(2H)-one** is presented below.

Property	Value	Reference
CAS Number	5788-58-9	[5]
Molecular Formula	C ₄ H ₂ Br ₂ N ₂ O	[2][5]
Molecular Weight	253.88 g/mol	[2]
Melting Point	231-233 °C	[2]
Physical Form	Solid, Powder	[6]
Appearance	Orange to brown	[6]
Synonyms	4,5-dibromo-3(2H)-pyridazinone; 4,5-Dibromo-3-pyridazone	[1]

Solubility Profile of a Representative Pyridazinone Derivative

To approximate the solubility characteristics of **4,5-Dibromopyridazin-3(2H)-one**, this section details the experimentally determined solubility of a structurally related compound, 6-phenyl-pyridazin-3(2H)-one (PPD). Research indicates that pyridazinone derivatives often exhibit poor solubility in water.[4][7] The following data illustrates a typical solubility trend in various pharmaceutical solvents, showing significantly higher solubility in organic solvents like DMSO compared to aqueous media.[8][9]

Table 3.1: Mole Fraction Solubility (x_e) of 6-phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures (p = 0.1 MPa).[9]

Solvent	T = 298.2 K	T = 303.2 K	T = 308.2 K	T = 313.2 K	T = 318.2 K
Water	5.82×10^{-6}	6.91×10^{-6}	8.37×10^{-6}	1.00×10^{-5}	1.26×10^{-5}
Methanol	3.51×10^{-3}	3.97×10^{-3}	4.48×10^{-3}	4.86×10^{-3}	5.18×10^{-3}
Ethanol	5.91×10^{-3}	6.58×10^{-3}	7.14×10^{-3}	7.71×10^{-3}	8.22×10^{-3}
1-Butanol	1.58×10^{-2}	1.72×10^{-2}	1.85×10^{-2}	1.98×10^{-2}	2.11×10^{-2}
Ethylene Glycol (EG)	9.11×10^{-3}	9.92×10^{-3}	1.07×10^{-2}	1.16×10^{-2}	1.27×10^{-2}
Isopropyl Alcohol (IPA)	1.08×10^{-2}	1.18×10^{-2}	1.27×10^{-2}	1.36×10^{-2}	1.44×10^{-2}
Ethyl Acetate (EA)	5.92×10^{-2}	6.53×10^{-2}	7.10×10^{-2}	7.63×10^{-2}	8.10×10^{-2}
DMSO	4.00×10^{-1}	4.18×10^{-1}	4.35×10^{-1}	4.52×10^{-1}	4.73×10^{-1}
PEG-400	3.51×10^{-1}	3.68×10^{-1}	3.82×10^{-1}	3.98×10^{-1}	4.12×10^{-1}

Data extracted from a study on 6-phenyl-pyridazin-3(2H)-one, which serves as a proxy for the target compound.[9]

The data clearly shows that the solubility of the pyridazinone derivative is endothermic (increases with temperature) and entropy-driven.[8] The highest solubility was observed in DMSO, making it a suitable solvent for this class of compounds in research and synthesis.[8][9]

Experimental Protocols for Solubility Determination

Accurate solubility measurement is essential for drug development. The two primary types of solubility measured are thermodynamic and kinetic.

- **Thermodynamic Solubility:** Represents the equilibrium concentration of a compound in a solvent at a specific temperature, achieved when excess solid is present. The shake-flask method is the gold standard for this measurement.[10][11]
- **Kinetic Solubility:** A high-throughput measurement of the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an

aqueous buffer.[10]

This protocol describes the standard procedure for determining the equilibrium solubility of a compound like **4,5-Dibromopyridazin-3(2H)-one**.

Objective: To determine the equilibrium concentration of the solute in a specific solvent at a controlled temperature.

Materials:

- **4,5-Dibromopyridazin-3(2H)-one** (solid)
- Selected solvents (e.g., Water, Ethanol, DMSO)
- Screw-capped glass vials (e.g., 15 mL)
- Thermostatic shaker/incubator
- Analytical balance
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

Procedure:

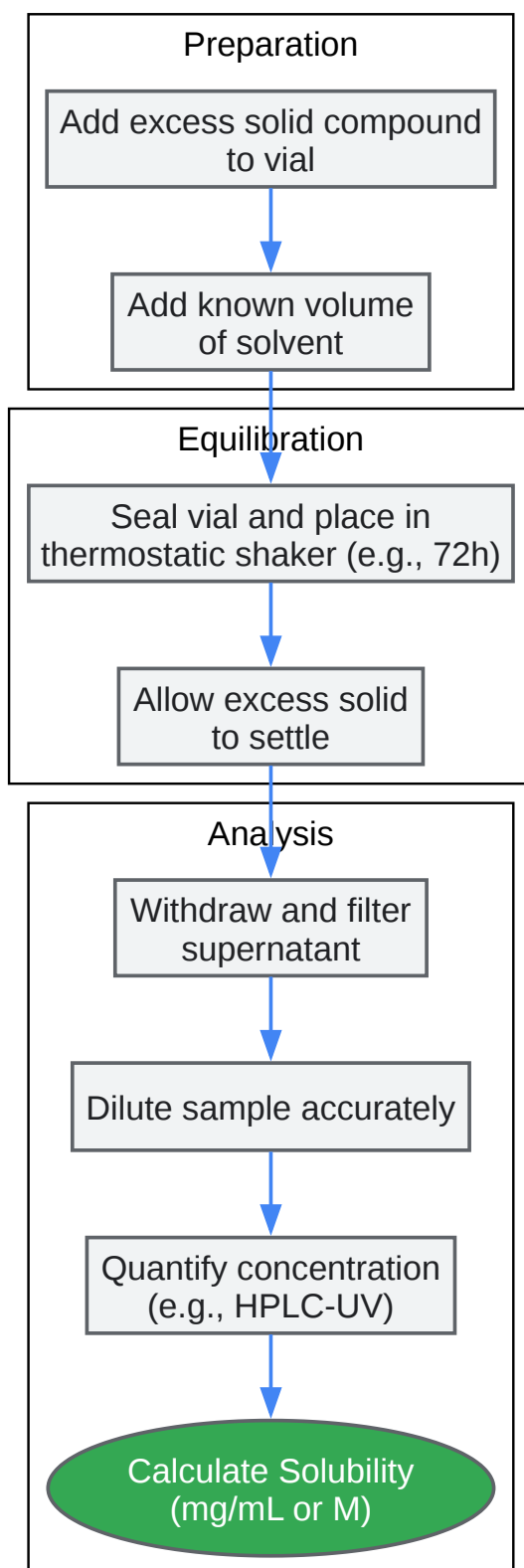
- Preparation: Add an excess amount of solid **4,5-Dibromopyridazin-3(2H)-one** to several screw-capped vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[11]
- Solvent Addition: Accurately add a known volume (e.g., 10 mL) of the desired solvent to each vial.
- Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 298.2 K / 25 °C). Shake the vials at a constant speed for a predetermined

time (e.g., 72 hours) to ensure equilibrium is achieved.[11]

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
- Sampling: Carefully withdraw a supernatant aliquot from each vial using a syringe. Immediately filter the aliquot through a 0.45 μm syringe filter into a clean vial to remove all undissolved particles.
- Dilution: Accurately dilute the filtered saturate solution with the appropriate mobile phase (for HPLC) or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
- Quantification: Analyze the concentration of the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometry method.
- Calculation: Calculate the original solubility in mg/mL or molarity by accounting for the dilution factor. Repeat the experiment at different temperatures as required.

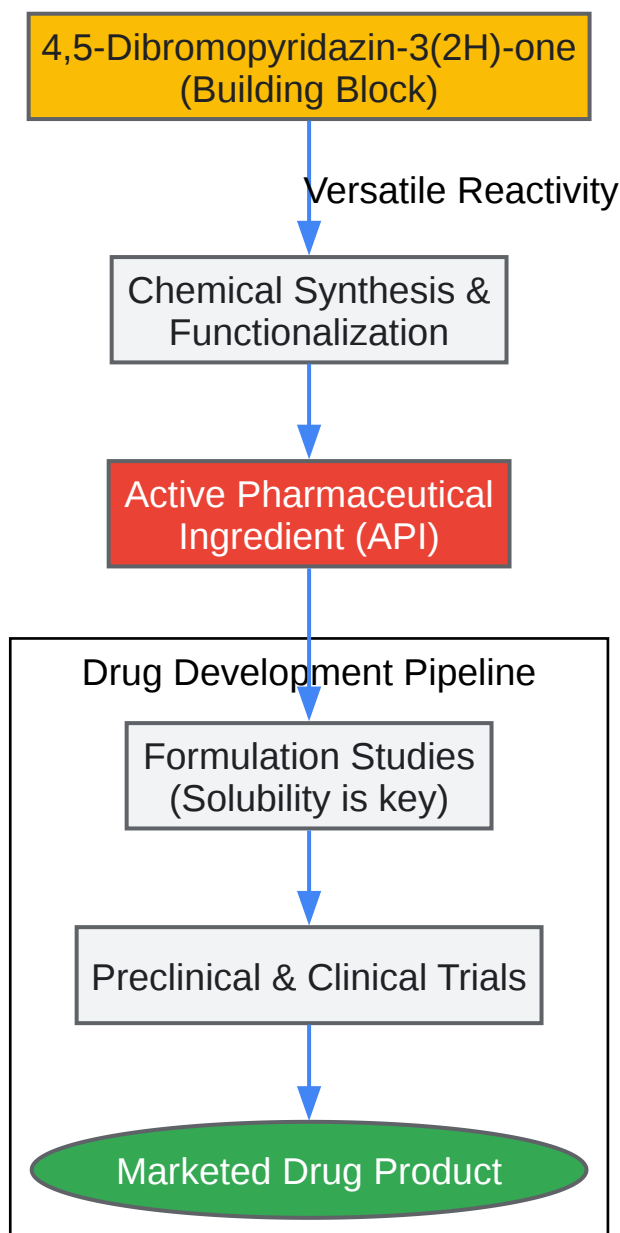
Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and relationships relevant to the study and application of **4,5-Dibromopyridazin-3(2H)-one**.



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Caption: Workflow for Thermodynamic Solubility Determination.



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Caption: Role in Pharmaceutical Drug Development.

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